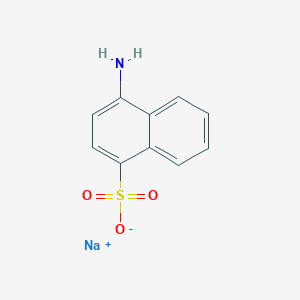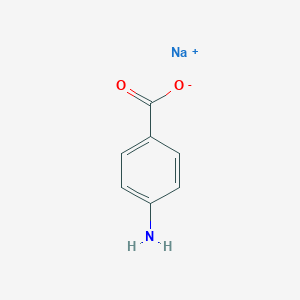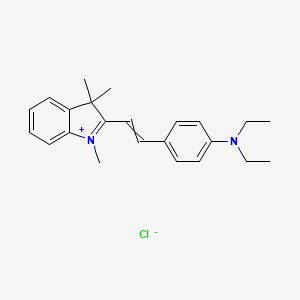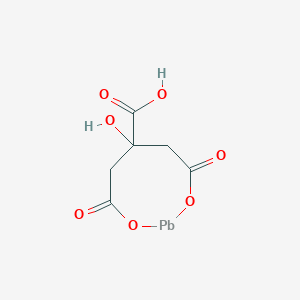
6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid is a rare and unique chemical compound with the molecular formula C6H6O7Pb and a molecular weight of 397.301 . This compound is part of a collection of rare chemicals provided by Sigma-Aldrich for early discovery researchers . It is known for its complex structure, which includes lead (Pb) as a central element, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid involves multiple steps, typically starting with the preparation of the lead-containing precursor. The exact synthetic route and reaction conditions are not widely documented, but it generally involves the following steps:
Preparation of Lead Precursor: The lead precursor is prepared by reacting lead salts with organic ligands under controlled conditions.
Formation of the Dioxaplumbocane Ring: The lead precursor is then reacted with specific organic compounds to form the dioxaplumbocane ring structure.
Hydroxylation and Carboxylation: The final steps involve hydroxylation and carboxylation reactions to introduce the hydroxy and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its rarity and specialized use in research. Typically, such compounds are produced in small quantities in laboratory settings rather than on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while reduction could produce lead-containing organic compounds with different functional groups.
Scientific Research Applications
6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its toxicity due to lead content limits its use.
Industry: Utilized in specialized industrial processes that require lead-containing compounds.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxy and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The lead center can also interact with enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methylquinoline-6-carboxylic acid: Similar in having a hydroxy and carboxylic acid group but lacks the lead center.
6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid: Contains similar functional groups but has a different core structure.
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid hydrate: Shares the dioxo and carboxylic acid groups but differs in the central ring structure.
Uniqueness
The uniqueness of 6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid lies in its complex structure that includes a lead center, making it distinct from other similar compounds that do not contain lead. This unique structure imparts specific chemical and physical properties that are valuable in certain research applications .
Properties
IUPAC Name |
6-hydroxy-4,8-dioxo-1,3,2λ2-dioxaplumbocane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Pb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKGYDZOTXUWIR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)O[Pb]OC(=O)CC1(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O7Pb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
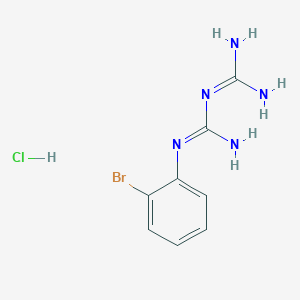
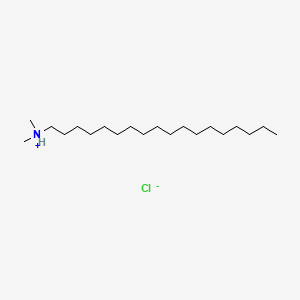
![4-[(11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B7776245.png)
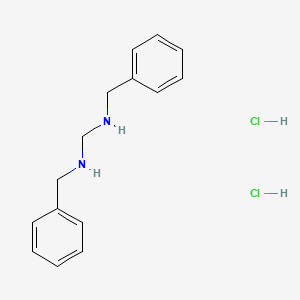
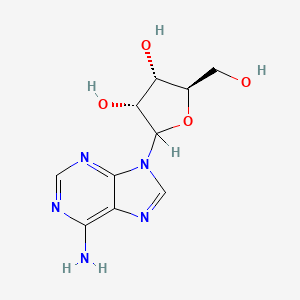
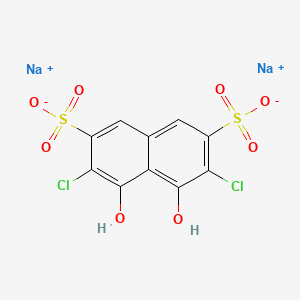
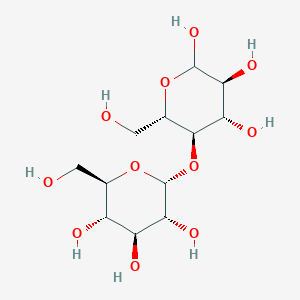
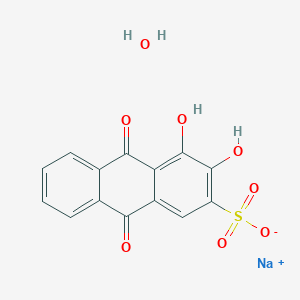
![Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate (H2SO4)](/img/structure/B7776268.png)
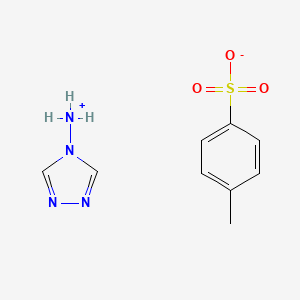
![[N'-[N'-(4-bromophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7776303.png)
